molecular formula C11H13ClN2O2 B581305 N-(2-Chloro-6-formylpyridin-3-yl)pivalamide CAS No. 1142191-76-1

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

Cat. No. B581305
CAS RN: 1142191-76-1
M. Wt: 240.687
InChI Key: LZRCTDNVNSXRKD-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, commonly referred to as CPPA, is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and molecular biology. It is a versatile reagent that can be used for a variety of purposes, such as the synthesis of a variety of small molecules, the detection of protein-protein interactions, and the study of enzyme kinetics. CPPA has also been used in the development of various therapeutic agents, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Neuroleptic Activity

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and its derivatives have been extensively studied for their potential neuroleptic activity. The synthesis of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines (cyclic alkane-1,2-diamines) has led to the development of potential neuroleptics. These compounds show significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).

Pharmacokinetics and Anti-fibrotic Properties

The pharmacokinetics and metabolism of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives have been explored, particularly focusing on their potential as anti-fibrotic drugs. Studies on compounds like IN-1130 have shown that they exhibit high bioavailability and are readily distributed into major organs like the liver, kidneys, and lungs. Such compounds are found to suppress renal and hepatic fibrosis, and also exert anti-metastatic effects, highlighting their potential in anti-fibrotic therapy (Kim et al., 2008).

Metabolic Disposition and Conjugation

The metabolic disposition of derivatives of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide has been an area of focus. For instance, studies on N-(1-methyl-3,3-diphenylpropyl) formamide in rats have led to the identification of water-soluble metabolites and their structures, offering insights into the drug's metabolism and potential therapeutic applications (Mutlib et al., 1990).

Neuroprotective and Anti-inflammatory Properties

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives have also shown promise in neuroprotective applications. Derivatives like 6-Formylpterin (6FP) have been found to exhibit strong neuroprotective effects against transient ischemia-reperfusion injury. The development of novel chemical derivatization of 6FP has been aimed at increasing solubility and enhancing its physiological activities, opening new avenues for the treatment of conditions caused by the lack of oxygen supply (Nonogawa et al., 2006).

properties

IUPAC Name

N-(2-chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCTDNVNSXRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673903
Record name N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

CAS RN

1142191-76-1
Record name N-(2-Chloro-6-formyl-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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